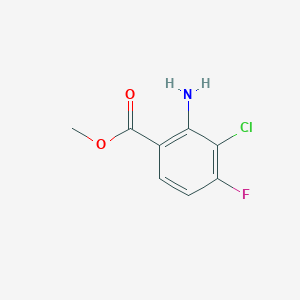
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group, a hydroxyl group on the second carbon, and a methyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group, followed by the introduction of the hydroxyl and methyl groups. One common method involves the reaction of a suitable amino acid precursor with benzyl chloroformate to form the benzyloxycarbonyl-protected intermediate. This intermediate is then subjected to hydroxylation and methylation reactions under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods to yield the free amino acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in protecting the amino group during biochemical reactions, while the hydroxyl and methyl groups contribute to the compound’s overall reactivity and binding affinity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparison with Similar Compounds
- 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
- 3-(((Benzyloxy)carbonyl)amino)-2-oxo-4-phenylbutane-1-diazonium
- N2-((Benzyloxy)carbonyl)-N1-((3S)-1-cyanopyrrolidin-3-yl)-L-leucine
Comparison: 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the second carbon, which influences its chemical reactivity and biological activity. In contrast, similar compounds may have different substituents, such as phenyl or cyano groups, which can alter their properties and applications.
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(17,10(14)15)8-13-11(16)18-7-9-5-3-2-4-6-9/h2-6,17H,7-8H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
KSMKQWHPNHPFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


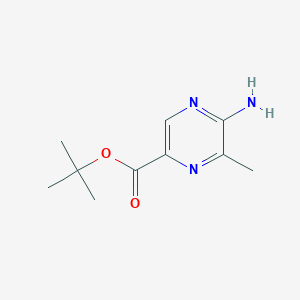
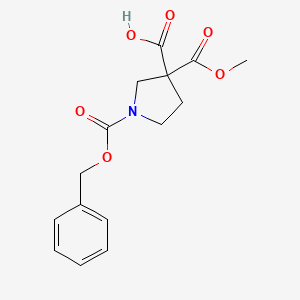
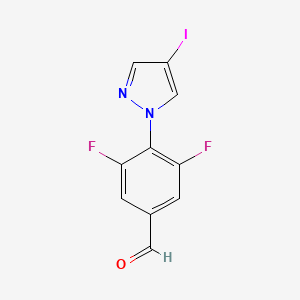
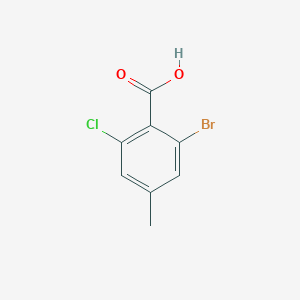


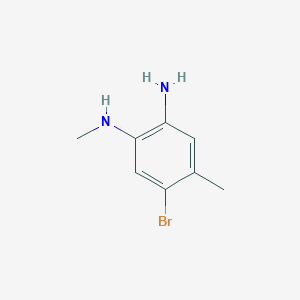
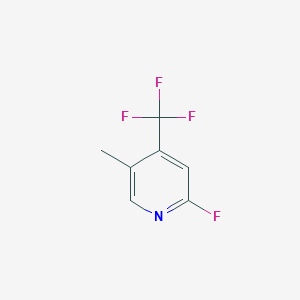

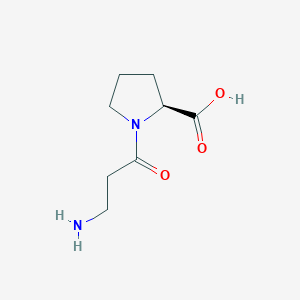
![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
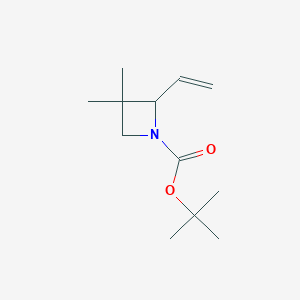
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)
